Structural Complexity and Potential for Divergent Carbonic Anhydrase II Inhibition Compared to 5-Bromothiophene-2-sulfonamide
The target compound's N-(3-(furan-3-yl)-3-hydroxypropyl) chain represents a significant structural departure from the 5-bromothiophene-2-sulfonamide core scaffold. Prior art in US patent US4721794 establishes that thiophene-2-sulfonamides with specific 5-alkyl-S(O)n-substituents are potent carbonic anhydrase inhibitors, but the quantitative inhibitory activity is fundamentally dependent on the exact nature of the substituent [1]. No quantitative IC50 or Ki data are publicly available for the target compound against any carbonic anhydrase isoform. The class-level inference is that while the core scaffold is known to be active, the unique N-substitution of the target compound may confer a distinct inhibitory profile, potency, or selectivity that cannot be estimated or substituted by data obtained from the simple core or any other N-substituted analog.
| Evidence Dimension | Predicted Carbonic Anhydrase II Inhibitory Activity |
|---|---|
| Target Compound Data | No public data available (Quantitative IC50/Ki unknown) |
| Comparator Or Baseline | 5-Bromothiophene-2-sulfonamide (CAS 53595-65-6): No intrinsic CA inhibition data available in public domain; serves as a synthetic precursor only. |
| Quantified Difference | Cannot be calculated. The structural difference is qualitative. |
| Conditions | In vitro human carbonic anhydrase II assay (hypothetical). |
Why This Matters
This matters for procurement because purchasing this compound is the only way to experimentally determine its unique SAR contribution; its activity cannot be predicted from the unsubstituted core or any other publicly disclosed analog.
- [1] Merck & Co., Inc. Substituted thiophene-2-sulfonamide antiglaucoma agents. United States Patent US4721794. Publication Date: January 26, 1988. View Source
